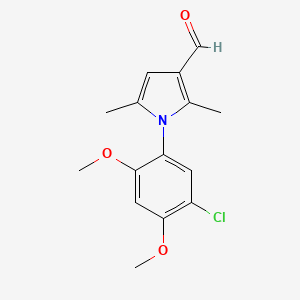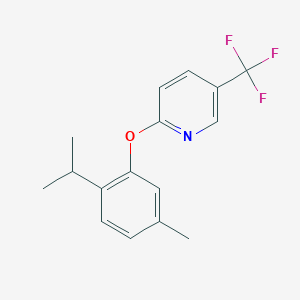
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
説明
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as CDPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPC is a pyrrole derivative that has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. However, it has been suggested that 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may exert its biological effects by modulating various signaling pathways in cells. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities that make it a useful tool for studying various signaling pathways in cells. However, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action and its effects on various signaling pathways in cells. Another potential direction is to study its potential use as a fluorescent probe for detecting reactive oxygen species in cells. Finally, there is a need for further in vivo studies to determine the potential therapeutic applications of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in animal models.
合成法
The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. 1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
特性
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-5-11(8-18)10(2)17(9)13-6-12(16)14(19-3)7-15(13)20-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWKIYYTNGOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2OC)OC)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146624 | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
CAS RN |
714278-10-1 | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714278-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)